
Propan-2-olate;ytterbium(3+)
Descripción general
Descripción
Propan-2-olate;ytterbium(3+), also known as Ytterbium(III) Isopropoxide, is a type of rare earth metal that has been the subject of numerous scientific studies. It has the molecular formula of C9H21O3Yb and a molecular weight of 350.31 g/mol . The compound is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular structure of Propan-2-olate;ytterbium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Yb+3] and the InChI notation: 1S/3C3H7O.Yb/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3 .Physical And Chemical Properties Analysis
Propan-2-olate;ytterbium(3+) is a type of rare earth metal. It is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered . The compound has a molecular weight of 350.31 g/mol .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Ytterbium(III) triflate is recognized for its role in catalyzing a range of organic transformations. It has been used in the efficient synthesis of conjugated enynes through the amination of cyclopropyl-propyn-ols, showcasing moderate to good yields and regioselectivity under mild conditions (Rao et al., 2009). Additionally, it catalyzes the synthesis of diverse heterocycles in both organic and aqueous solvents, underlining its versatility and efficiency in organic synthesis (Sakhuja et al., 2016).
Advanced Materials and Luminescence
Ytterbium(III) ions have been utilized in the development of materials with advanced optical properties. For instance, ytterbium-doped phosphors exhibit persistent luminescence in the short-wave infrared (SWIR) region, making them promising for applications in biomedical imaging and night-vision surveillance (Liang et al., 2016). Moreover, ytterbium-based complexes embedded in coordination chains demonstrate combined functionalities of slow magnetic relaxation and sensitized near-infrared fluorescence, highlighting their potential in multifunctional materials (Chorazy et al., 2017).
Environmental and Health Applications
In the context of environmental and health sciences, ytterbium complexes have been explored for their antioxidant activities and DNA-binding capabilities, suggesting their utility in biochemical studies and therapeutic applications. A specific study demonstrated that a binuclear ytterbium(III) complex could effectively scavenge hydroxyl and superoxide radicals, and bind to calf thymus DNA via a groove binding mechanism (Wu et al., 2015).
Electronic and Photovoltaic Devices
Ytterbium has found applications in electronic and optoelectronic devices, particularly as a component of cathodes in organic light-emitting devices (OLEDs). Ytterbium, when used with silver, enhances electron injection, offering an alternative to traditional cathode materials. The development of transparent electrodes using Ytterbium for OLEDs underlines the metal's potential in improving device efficiency and transparency (Lai et al., 2002).
Mecanismo De Acción
Target of Action
Propan-2-olate;ytterbium(3+) is a complex compound that involves the interaction of ytterbium(III) with propan-2-olate Similar compounds like titanium(iv) isopropoxide interact with propan-2-olate anions .
Mode of Action
It is known that similar compounds function through coordination chemistry, where the metal ion (in this case, ytterbium(iii)) interacts with the propan-2-olate anions . This interaction could potentially lead to various chemical reactions, depending on the specific conditions and presence of other reactants .
Biochemical Pathways
Related compounds like propan-2-ol have been shown to interact with various biochemical pathways, such as increasing biofilm formation in certain bacteria . It’s also used in transfer hydrogenation of N-heteroarenes .
Pharmacokinetics
The solubility of the compound in inert gas is noted, which could potentially impact its bioavailability .
Result of Action
Related compounds have been shown to have various effects, such as the formation of alkoxides and alkoxide-terminated sulfides .
Action Environment
The action of Propan-2-olate;ytterbium(3+) can be influenced by various environmental factors. For instance, the compound’s solubility in inert gas suggests that the presence and type of gas could impact its action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
It is known that Propan-2-olate;ytterbium(3+) is soluble and should be kept in an inert gas
Cellular Effects
It is known that Ytterbium(III) complexes have been used as near-infrared fluorophores for living cell imaging
Molecular Mechanism
A study on a related compound, propan-2-ol, suggests that it undergoes an outer sphere hydrogenation mechanism and hydride transfer from propan-2-olate to the Mn center with regeneration of the catalyst as the rate-determining step
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Propan-2-olate;ytterbium(3+) can be achieved through a simple reaction between propan-2-ol and ytterbium(III) chloride.", "Starting Materials": [ "Propan-2-ol", "Ytterbium(III) chloride" ], "Reaction": [ "Add ytterbium(III) chloride to propan-2-ol in a 1:1 molar ratio.", "Stir the mixture at room temperature for several hours.", "Filter the resulting solution to remove any unreacted solids.", "Evaporate the solvent under reduced pressure to obtain Propan-2-olate;ytterbium(3+) as a white solid." ] } | |
| 6742-69-4 | |
Fórmula molecular |
C9H24O3Yb |
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
propan-2-ol;ytterbium |
InChI |
InChI=1S/3C3H8O.Yb/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clave InChI |
IVGMSSQGEVYWID-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Yb+3] |
SMILES canónico |
CC(C)O.CC(C)O.CC(C)O.[Yb] |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

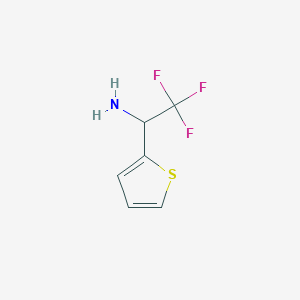
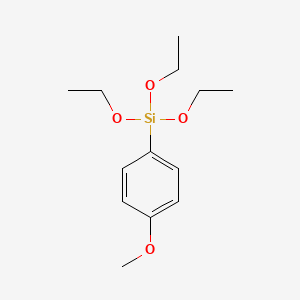
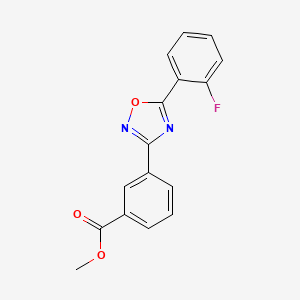

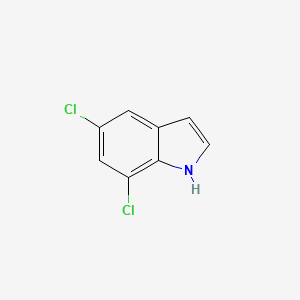

![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)
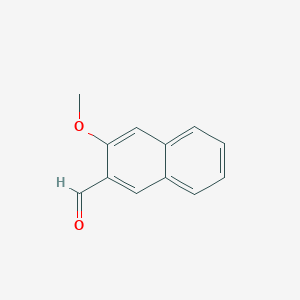
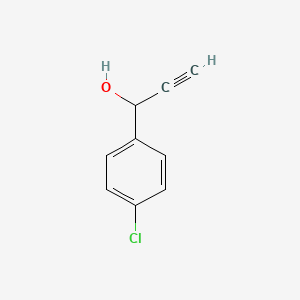
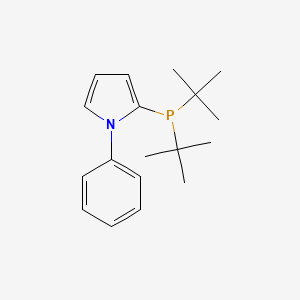
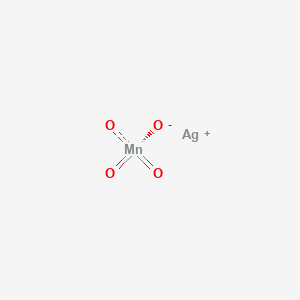
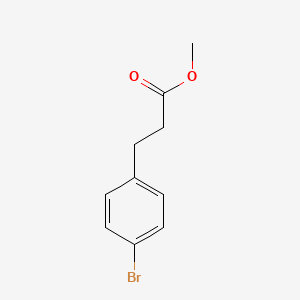
![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)
